N-(4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
This compound is a sulfonamide derivative, which are often used in various fields of medicine due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorophenyl groups and sulfamoyl groups .Molecular Structure Analysis
The molecular structure of similar compounds often involves a central phenyl group substituted with various functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds with the sulfamoyl or chlorophenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .Scientific Research Applications
Organic Synthesis and Reactions
Organic synthesis research has explored the preparation and reactions of complex molecules involving halogenation, sulfonation, and carbonic anhydrase inhibition. For instance, sulfamoylcarbamates and sulfamides derived from acetophenones have shown potent inhibition against acetylcholine esterase and human carbonic anhydrase enzymes, suggesting a method for synthesizing enzyme inhibitors (Akıncıoğlu et al., 2015). Similarly, the synthesis of N-substituted sulfanilamide derivatives has been characterized for potential antimicrobial applications, highlighting the versatility of sulfonamide groups in drug development (Lahtinen et al., 2014).
Catalytic Activity and Polymer Technology
Research in catalytic activity and polymer technology has identified the potential for compounds with sulfone and sulfonamide functionalities to catalyze Friedel-Crafts reactions, suggesting applications in the synthesis of complex organic frameworks. Additionally, poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains have been developed, offering high proton conductivities and low methanol permeabilities, indicating their potential in fuel cell technology (Wang et al., 2012).
Environmental Remediation
In environmental remediation, the degradation of environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics by laccase enzymes has been investigated. These studies demonstrate the efficacy of enzyme-mediated systems in breaking down toxic compounds, offering a biotechnological approach to mitigating pollution (Zhuo et al., 2018).
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and therapeutic potential .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13(2)19(23)22-14-8-10-15(11-9-14)27(24,25)21-12-18(26-3)16-6-4-5-7-17(16)20/h4-11,13,18,21H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVFFIODUNIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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